molecular formula C25H28N6O7S3 B1232425 cefditoren pivoxil

cefditoren pivoxil

Cat. No.: B1232425
M. Wt: 620.7 g/mol
InChI Key: AFZFFLVORLEPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization in Beta-Lactam Antibiotic Research

As a member of the cephalosporin (B10832234) family, cefditoren (B193786) pivoxil is a key subject in the ongoing research and development of beta-lactam antibiotics. wikipedia.orgkegg.jp These antibiotics are characterized by their core beta-lactam ring structure and function by inhibiting bacterial cell wall synthesis. wikipedia.orgpatsnap.com Cefditoren's specific chemical structure, which includes an aminothiazole group and a methylthiazole group, enhances its activity against a range of bacteria. wikipedia.org It also possesses a methoxyimino group which confers stability against beta-lactamase enzymes, a common mechanism of bacterial resistance. wikipedia.org

The bactericidal action of its active form, cefditoren, is achieved by binding to and inactivating penicillin-binding proteins (PBPs). patsnap.comdrugbank.com PBPs are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. patsnap.com By disrupting this process, cefditoren compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death. patsnap.com The high affinity of cefditoren for various PBPs contributes to its potent antimicrobial activity. asm.org

Prodrug Design and In Vivo Bioactivation Mechanisms

Cefditoren pivoxil is administered as a prodrug, a therapeutically inactive derivative of a drug molecule that undergoes an enzymatic and/or chemical transformation in vivo to release the active parent drug. patsnap.comdrugs.com This design is a strategic approach to improve the oral bioavailability of the active component, cefditoren. guidetopharmacology.orgwikipedia.org The pivoxil ester group attached to the cefditoren molecule increases its lipophilicity, which in turn enhances its absorption from the gastrointestinal tract. wikipedia.orgnih.gov

Enzymatic Hydrolysis to Active Cefditoren (e.g., by esterases)

Following oral administration, this compound is absorbed and rapidly hydrolyzed by esterases present in the intestinal mucosa to form the active drug, cefditoren, and a byproduct, pivalate (B1233124). researchgate.netpatsnap.comdrugbank.com This bioactivation is a crucial step for the drug to exert its therapeutic effects. patsnap.com The active cefditoren is then distributed throughout the body via the circulatory system. drugbank.comdrugs.com Studies have shown that the hydrolysis of the pivoxil ester is efficient, leading to the release of the active cefditoren. nih.gov

Significance of Prodrug Strategy in Antimicrobial Delivery Research

The use of a prodrug strategy, as exemplified by this compound, is a significant area of research in antimicrobial drug delivery. nih.govelifesciences.org This approach can overcome various pharmacokinetic challenges, such as poor absorption or solubility of the active drug. nih.gov By masking polar functional groups, such as the carboxylic acid in cefditoren, with a lipophilic promoiety like pivaloyloxymethyl, the resulting prodrug can more easily permeate the intestinal membrane. nih.govpharmaexcipients.com

This strategy has been successfully employed for other antibiotics as well, demonstrating its broad applicability in improving the therapeutic potential of antimicrobial agents. blumberginstitute.orgresearchgate.net Research in this area continues to explore novel promoieties and targeted activation mechanisms to further enhance drug delivery and efficacy while minimizing potential off-target effects. nih.govelifesciences.org The development of microbial-specific esterases for prodrug activation is a promising avenue for future research, aiming to increase the circulating half-life of antibiotics and improve their therapeutic selectivity. nih.gov

Research Findings on this compound

Pharmacokinetic Properties of Cefditoren after Oral Administration of this compound

ParameterValueCondition
Absolute Bioavailability~14%Fasting
Absolute Bioavailability16.1 ± 3.0%With low-fat meal
Time to Peak Plasma Concentration (Tmax)1.5 - 3 hoursFasting
Protein Binding~88%In vitro
Elimination Half-life1.6 ± 0.4 hoursYoung healthy adults

This table summarizes key pharmacokinetic parameters of cefditoren following the administration of its prodrug, this compound, under different conditions. drugbank.comfda.gov

In Vitro Activity of Cefditoren Against Common Pathogens

PathogenActivity
Streptococcus pneumoniae (penicillin-susceptible and -intermediate)Excellent
Streptococcus pyogenesExcellent
Staphylococcus aureus (methicillin-susceptible)Excellent
Staphylococcus aureus (methicillin-resistant)Inactive
Haemophilus influenzae (β-lactamase-positive and -negative)Potent
Haemophilus parainfluenzaePotent
Moraxella catarrhalis (β-lactamase-positive and -negative)Potent
Pseudomonas aeruginosaInactive

This table outlines the in vitro antibacterial spectrum of cefditoren against various clinically relevant bacteria. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZFFLVORLEPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861247
Record name [(2,2-Dimethylpropanoyl)oxy]methyl 7-[2-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117467-28-4
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, (6R,7R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular and Biochemical Mechanisms of Antimicrobial Action

Fundamental Interactions with Bacterial Cell Wall Synthesis

The cornerstone of cefditoren's antimicrobial activity lies in its ability to interfere with the synthesis of peptidoglycan, a critical polymer that provides structural rigidity to the bacterial cell wall. patsnap.comtoku-e.comnih.gov This interference is achieved through specific and high-affinity binding to Penicillin-Binding Proteins (PBPs). patsnap.compediatriconcall.comresearchgate.net

Penicillin-Binding Protein (PBP) Inhibition and Binding Kinetics

Cefditoren's bactericidal action is initiated by its binding to and subsequent inhibition of Penicillin-Binding Proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan assembly. patsnap.compatsnap.comnih.gov By forming a covalent bond with the active site of these proteins, cefditoren (B193786) effectively halts their enzymatic activity. toku-e.comnih.gov This inhibitory action disrupts the normal synthesis and repair of the bacterial cell wall. The binding affinity of cefditoren to various PBPs can differ among bacterial species, which contributes to its broad spectrum of activity. patsnap.comresearchgate.net

The efficacy of cefditoren against a range of pathogens is directly related to its strong binding affinities for the specific PBPs of those bacteria. researchgate.net Research has demonstrated that cefditoren exhibits a high affinity for key PBPs in both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

For Streptococcus pneumoniae, cefditoren shows a strong affinity for PBP1A, PBP2X, and PBP2B. researchgate.netresearchgate.netnih.gov Notably, its affinity for PBP1A in S. pneumoniae has been measured with a Kd of 0.005 ± 0.004 µM, which is lower than that of other cephalosporins like cefcapene, cefixime, and cefdinir. researchgate.netnih.gov The Kd for PBP2X was determined to be 9.70 ± 8.24 µM. researchgate.netnih.gov In methicillin-susceptible Staphylococcus aureus (MSSA), cefditoren effectively binds to PBPs 1, 2, and 3. researchgate.net

In the case of Gram-negative bacteria such as Haemophilus influenzae, cefditoren demonstrates a very strong affinity, particularly for PBP3A/B, with IC50 values as low as 0.060 ± 0.002 µM. researchgate.netnih.gov For Escherichia coli, high affinity has been noted for PBPs 1A, 1B, and 3. researchgate.net This strong and broad PBP affinity underpins cefditoren's potent activity against common respiratory and skin pathogens. patsnap.comresearchgate.netnih.gov

Table 1: Cefditoren PBP Affinity Data

Bacterial Species Targeted PBPs Affinity Measurement (Kd or IC50) Reference
Streptococcus pneumoniae PBP1A Kd: 0.005 ± 0.004 µM researchgate.netnih.gov
Streptococcus pneumoniae PBP2X Kd: 9.70 ± 8.24 µM researchgate.netnih.gov
Streptococcus pneumoniae PBP1A, PBP2X, PBP2B High Affinity researchgate.net
Staphylococcus aureus (MSSA) PBP 1, 2, 3 High Affinity researchgate.net
Haemophilus influenzae PBP3A/B IC50: 0.060 ± 0.002 µM researchgate.netnih.gov
Escherichia coli PBP 1A, 1B, 3 High Affinity researchgate.net

Crystallographic studies of cefditoren complexed with S. pneumoniae PBP2X have provided detailed insights into the molecular interactions driving its potent inhibitory activity. nih.gov The analysis reveals that cefditoren forms a covalent bond with the catalytic Serine 337 residue in the active site of PBP2X. nih.gov

A key feature of this interaction is the conformational change induced upon binding. nih.govresearchgate.net The structure shows that the C-3 side chain of cefditoren, specifically the methylthiazole group, fits into a newly formed hydrophobic pocket. nih.govrcsb.org This pocket is created by a shift in the orientation of the Trp374 residue. nih.govrcsb.org Furthermore, the C-7 side chain of cefditoren is stabilized by both hydrogen bonds and hydrophobic interactions within the active site, which also undergoes an induced-fit conformational change. nih.gov These unique structural interactions are thought to be responsible for the high level of activity cefditoren demonstrates against S. pneumoniae. nih.gov

Disruption of Peptidoglycan Transpeptidation and Cell Lysis

The inhibition of PBPs by cefditoren directly obstructs the transpeptidation step in peptidoglycan synthesis. patsnap.comtoku-e.comnih.gov Transpeptidation is the crucial cross-linking process that gives the peptidoglycan mesh its strength and structural integrity. toku-e.comnih.govmdpi.com By preventing the formation of these peptide cross-links, cefditoren weakens the bacterial cell wall. patsnap.compatsnap.com The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death. patsnap.comtoku-e.com This process of disrupting cell wall synthesis and causing lysis is the ultimate bactericidal outcome of cefditoren's action. patsnap.comtoku-e.com

Intrinsic Bactericidal Activity and Post-Antibiotic Effects

Cefditoren exhibits potent bactericidal activity that is dependent on both time and concentration, and it also demonstrates a lasting impact on bacterial growth even after the antibiotic has been removed. newmicrobiologica.orgmdpi.com

In Vitro Time-Kill Studies and Concentration-Dependent Bactericidal Dynamics

Time-kill studies are instrumental in characterizing the bactericidal nature of an antibiotic. nih.gov For cefditoren, these studies have consistently demonstrated its effectiveness in rapidly killing a variety of pathogens. newmicrobiologica.orgnih.gov In comparative studies, cefditoren was the only oral cephalosporin (B10832234) tested that achieved significant bactericidal activity (a reduction of ≥3 log10 in the initial bacterial count within 4 hours) at concentrations twice the minimum inhibitory concentration (MIC) against both penicillin-susceptible and penicillin-resistant S. pneumoniae. nih.gov

The bactericidal activity of cefditoren is described as both concentration-dependent and time-dependent. mdpi.com This means that both the concentration of the drug and the duration of exposure above the MIC are important factors for its efficacy. newmicrobiologica.org For instance, against strains of S. pneumoniae with a cefditoren MIC of 0.25 µg/mL, a bactericidal effect (›99.9% reduction in initial inocula) was achieved within 24 hours. wjgnet.com This potent and rapid bactericidal action, as demonstrated in time-kill assays, confirms cefditoren's efficacy against key respiratory pathogens. newmicrobiologica.orgnih.gov Furthermore, cefditoren has been shown to have a prolonged post-antibiotic effect, meaning it continues to suppress bacterial growth for a period even after its concentration falls below the MIC. newmicrobiologica.org

Elucidation of Post-Antibiotic Effect (PAE) Mechanisms

The post-antibiotic effect (PAE) is the continued suppression of bacterial growth after limited exposure to an antimicrobial agent. oup.com For β-lactam antibiotics like cefditoren, this effect is intrinsically linked to their interaction with essential bacterial enzymes and the subsequent recovery time required by the microorganism.

The primary mechanism of action for cefditoren, like all β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. pediatriconcall.com This is achieved through the covalent binding to penicillin-binding proteins (PBPs), which are enzymes crucial for the synthesis and remodeling of peptidoglycan, a vital component of the bacterial cell wall. newmicrobiologica.orgpatsnap.com By binding to and inactivating these PBPs, cefditoren disrupts cell wall integrity, leading to cell lysis and death. patsnap.com The PAE observed with cefditoren is thought to reflect the time necessary for the bacteria to synthesize new, functional PBPs after the antibiotic has been removed. newmicrobiologica.orgresearchgate.net

Cefditoren has demonstrated a prolonged PAE both in vitro and in vivo against a range of Gram-positive and Gram-negative bacteria. researchgate.net Specifically, at concentrations four times the minimum inhibitory concentration (MIC), cefditoren exhibits a PAE of 1 to 2.5 hours against pathogens such as Streptococcus pyogenes, Streptococcus pneumoniae (including penicillin-resistant strains), Staphylococcus aureus, and Moraxella catarrhalis. newmicrobiologica.orgresearchgate.net

The robust activity and significant PAE of cefditoren are closely related to its high affinity for specific PBPs in target pathogens. wikipedia.org

Streptococcus pneumoniae : This bacterium possesses six key PBPs. newmicrobiologica.org Cefditoren exhibits particularly high affinity for PBP2X, which is a primary determinant for resistance to other β-lactam antibiotics. newmicrobiologica.orgwikipedia.org Research has shown that cefditoren's affinity for PBP1A is also very strong, with a dissociation constant (Kd) of 0.005 ± 0.004 µM, which is lower than that of other oral cephalosporins like cefcapene, cefixime, and cefdinir. researchgate.netnih.gov This strong binding to multiple essential PBPs contributes to its potent bactericidal effect and sustained PAE against both penicillin-susceptible and penicillin-resistant strains. newmicrobiologica.orgeuropeanjournalofrespiratorymedicine.com

Haemophilus influenzae : In H. influenzae, cefditoren shows a strong affinity for PBP3A/B, with a low IC50 value (0.060 ± 0.002 µM), indicating potent inhibition. researchgate.netnih.gov This targeted binding is effective regardless of whether the strain produces β-lactamase, an enzyme that can inactivate many other penicillin and cephalosporin antibiotics. newmicrobiologica.org

The interaction of β-lactam antibiotics with PBPs can also lead to distinct morphological changes in bacteria, such as filamentation, where bacterial cells continue to elongate but fail to divide. oup.comnih.gov This phenomenon is a visible manifestation of the antibiotic's effect and persists during the PAE period. oup.com After the antibiotic is removed, the time it takes for bacteria to revert from filamentous forms back to normal bacilli and resume division is a measure of the PAE. oup.comnih.gov Studies on other β-lactams have shown that the PAE duration can correlate with the time required for morphological recovery. nih.govnih.gov While specific morphological studies on cefditoren's PAE are not extensively detailed in the provided results, the principle that the PAE reflects the time to resume normal function and morphology after PBP inhibition is a well-established concept for this class of antibiotics. oup.comnewmicrobiologica.org

The duration and presence of a PAE can be influenced by the specific bacterial strain, the antibiotic concentration, and the duration of exposure. For some cephalosporins, a PAE may only become significant at higher multiples of the MIC and can be associated with the formation of spheroplasts, whereas shorter PAEs may be linked to filament formation. nih.gov Cefditoren's ability to induce a long-lasting PAE against key respiratory pathogens is a significant pharmacodynamic advantage. newmicrobiologica.org

Research Findings on Cefditoren's Post-Antibiotic Effect (PAE)

PathogenExposure ConcentrationPAE Duration (hours)Reference
Streptococcus pyogenes4 x MIC1 - 2.5 newmicrobiologica.orgresearchgate.net
Streptococcus pneumoniae (including penicillin-resistant strains)4 x MIC1 - 2.5 newmicrobiologica.orgresearchgate.net
Staphylococcus aureus4 x MIC1 - 2.5 newmicrobiologica.orgresearchgate.net
Moraxella catarrhalis4 x MIC1 - 2.5 newmicrobiologica.orgresearchgate.net

Affinity of Cefditoren for Penicillin-Binding Proteins (PBPs)

PathogenPBP TargetAffinity Measurement (Value)Reference
Streptococcus pneumoniaePBP1AKd: 0.005 ± 0.004 µM researchgate.netnih.gov
Streptococcus pneumoniaePBP2XKd: 9.70 ± 8.24 µM researchgate.netnih.gov
Haemophilus influenzaePBP3A/BIC50: 0.060 ± 0.002 µM researchgate.netnih.gov

Pharmacokinetic and Pharmacodynamic Principles in Preclinical Models

Pharmacokinetic Profiles in Non-Human Biological Systems

Absorption and Systemic Distribution Dynamics (e.g., in animal models)

Following oral administration, cefditoren (B193786) pivoxil is absorbed from the gastrointestinal tract and is hydrolyzed by esterases to the active metabolite, cefditoren. researchgate.netefda.gov.etfda.gov In animal models, the absorption of cefditoren pivoxil is influenced by the presence of food, which can increase its bioavailability. mims.com

Preclinical studies in rats and dogs have been conducted to understand the absorption and distribution of cefditoren. fda.gov In rats, oral doses up to 1000 mg/kg/day did not show adverse effects on fertility and reproduction. fda.gov In rabbits, the highest tested dose was 90 mg/kg/day. wikipedia.org

Distribution studies in animal models have shown that cefditoren penetrates various tissues. In mice, this compound demonstrated excellent therapeutic efficacy in experimental infections caused by Staphylococcus aureus, S. pneumoniae, E. coli, Klebsiella pneumoniae, and Proteus sp. mims.com

Metabolic Pathways and Metabolite Formation (Preclinical)

This compound is a prodrug that is hydrolyzed by esterases, primarily in the intestinal wall, to its active form, cefditoren. efda.gov.etantibiotics.or.jpwikidoc.org This conversion also results in the formation of pivalate (B1233124). efda.gov.etwikidoc.orgdrugbank.com Cefditoren itself is not appreciably metabolized. fda.govwikidoc.orgnih.gov The pivalate formed is absorbed and subsequently excreted, mainly as pivaloylcarnitine. efda.gov.etwikidoc.org

Elimination Routes and Clearance Mechanisms (Non-Human Excretion Studies)

The primary route of elimination for the active drug, cefditoren, is through renal excretion. fda.govwikidoc.orgnih.gov Studies involving the renal tubular transport blocking agent probenecid (B1678239) suggest that both glomerular filtration and tubular secretion are involved in the renal elimination of cefditoren. wikidoc.orgnih.gov The pivalate metabolite is almost entirely eliminated (>99%) via renal excretion as pivaloylcarnitine. efda.gov.etwikidoc.org

Plasma Protein Binding Characteristics and Unbound Drug Fraction (Preclinical Determination)

In vitro studies have established that cefditoren is approximately 88% bound to plasma proteins. efda.gov.etmims.comdrugbank.com This binding is primarily to serum albumin and is independent of cefditoren concentration within the range of 0.05 to 10 µg/mL. efda.gov.etdrugbank.com When serum albumin concentrations are low, the binding of cefditoren is reduced. efda.gov.etfda.gov The binding to α-1-acid glycoprotein (B1211001) is minimal. efda.gov.etfda.gov The high degree of protein binding is a significant pharmacokinetic characteristic, as only the unbound fraction of the drug is microbiologically active. nih.gov In mouse models, the experimentally measured protein binding rate was 87%, similar to the rate in humans. nih.gov

Pharmacodynamic Modeling and Simulation (In Vitro and Animal Models)

Determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC)

The in vitro activity of cefditoren has been evaluated against a wide range of bacterial pathogens through the determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC).

Cefditoren has demonstrated potent in vitro activity against common respiratory and skin pathogens. researchgate.net It is stable against many common beta-lactamases. researchgate.net

Key findings from in vitro susceptibility studies include:

Streptococcus pneumoniae : Cefditoren shows excellent activity against S. pneumoniae, including strains with reduced susceptibility to penicillin. oup.comnih.govoup.com MIC90 values have been reported to be around 0.5 µg/mL. nih.gov For penicillin-resistant strains, cefditoren MIC and MBC values were not higher than 1 and 2 mg/L, respectively. oup.com

Haemophilus influenzae : Cefditoren is highly active against H. influenzae, with MIC90 values reported between 0.016-0.03 µg/mL. nih.gov Its activity is largely unaffected by beta-lactamase production. oup.comoup.com

Moraxella catarrhalis : This pathogen is also very susceptible to cefditoren, with reported MIC90 values ranging from 0.06-0.5 µg/mL. nih.gov

Staphylococcus aureus : Cefditoren is active against methicillin-susceptible S. aureus (MSSA), with an MIC90 of ≤ 1 µg/mL. nih.gov

Neisseria meningitidis : Cefditoren is highly active against N. meningitidis, with MIC and MBC values significantly lower than penicillin, even for strains with diminished penicillin susceptibility. oup.comoup.com

Time-kill studies have shown that cefditoren exhibits bactericidal activity. fda.gov A concentration of four to eight times the MIC was required to achieve a 99.9% kill for various pathogens, including S. aureus, S. pyogenes, S. pneumoniae, H. influenzae, and M. catarrhalis. fda.gov The ratio of MBC to MIC is generally low, indicating bactericidal action. fda.gov

Table 1: In Vitro Activity of Cefditoren Against Key Pathogens

Pathogen MIC90 (µg/mL) Reference
Streptococcus pneumoniae 0.5 nih.gov
Haemophilus influenzae 0.016-0.03 nih.gov
Moraxella catarrhalis 0.06-0.5 nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Cefditoren
Pivalate
Pivaloylcarnitine
Probenecid
Penicillin
Amoxicillin
Cefixime
Ceftibuten
Cefuroxime axetil
Cefaclor
Cefprozil
Benzylpenicillin
Ampicillin (B1664943)
Cefotaxime
Ceftriaxone
Meropenem
Vancomycin
Cefteram
Cefpodoxime
Cefotiam
Amoxicillin-clavulanic acid
Cefuroxime
Cefdinir

Correlation of PK/PD Parameters (e.g., T>MIC, AUC/MIC) with Bacteriological Outcome in Animal Studies

The in vivo efficacy of cefditoren, the active form of this compound, is closely linked to specific pharmacokinetic/pharmacodynamic (PK/PD) parameters that predict its bacteriological outcome. For cephalosporins, the primary parameter associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC). However, animal model studies have revealed nuances in cefditoren's activity.

In a murine lung infection model with Streptococcus pneumoniae, both the free drug area under the concentration-time curve to MIC ratio (fAUC24/MIC) and the free peak concentration to MIC ratio (fCmax/MIC) were well-correlated with bactericidal efficacy. researchgate.netnih.gov Specifically, a 2-log10 reduction in bacterial counts in the lungs of infected mice was achieved when the fAUC24/MIC was equal to or greater than 63, and the fCmax/MIC was equal to or greater than 16. researchgate.netnih.gov This suggests that both the total exposure and the peak concentration of the drug play a role in its in vivo activity against this pathogen.

Further studies using a mouse sepsis model infected with S. pneumoniae strains, including those with high cefditoren MICs (1-2 µg/mL), explored the impact of protein binding on therapeutic efficacy. wjgnet.com Given that cefditoren's protein binding is similar in mice and humans (approximately 88%), these models offer valuable insights. wjgnet.comfda.gov In these sepsis models, a total drug T>MIC of approximately 35%, which corresponds to a free drug fT>MIC of about 19-20%, resulted in 100% survival. wjgnet.comnih.gov This finding is significant as this fT>MIC value is lower than the classically accepted targets for beta-lactams, suggesting potent in vivo activity. nih.gov

Interestingly, the required T>MIC for efficacy was even lower in animals that were passively immunized with non-protective levels of specific antibodies prior to infection. In this scenario, the T>MIC linked to efficacy decreased to approximately 25% (free t > MIC of ≈15%). nih.gov This indicates a synergistic effect between cefditoren and the host immune response.

The following table summarizes the key PK/PD parameters and their correlation with bacteriological outcomes in preclinical animal models.

Animal Model Pathogen PK/PD Parameter Target Value for Efficacy Bacteriological Outcome
Murine Lung Infection researchgate.netnih.govStreptococcus pneumoniaefAUC24/MIC≥ 632-log10 bacterial reduction
Murine Lung Infection researchgate.netnih.govStreptococcus pneumoniaefCmax/MIC≥ 162-log10 bacterial reduction
Mouse Sepsis Model wjgnet.comnih.govStreptococcus pneumoniaeTotal T>MIC~35%100% survival
Mouse Sepsis Model wjgnet.comnih.govStreptococcus pneumoniaefT>MIC~19-20%100% survival
Mouse Sepsis Model (Passively Immunized) nih.govStreptococcus pneumoniaeTotal T>MIC~25%Decreased mortality
Mouse Sepsis Model (Passively Immunized) nih.govStreptococcus pneumoniaefT>MIC~15%Decreased mortality

Predictive Modeling Approaches (e.g., Monte Carlo Simulations using Preclinical Data)

Predictive modeling, particularly Monte Carlo simulation, is a valuable tool for extrapolating preclinical PK/PD data to predict clinical efficacy and establish appropriate dosing regimens. By integrating population pharmacokinetic data with the PK/PD targets identified in animal models, these simulations can estimate the probability of target attainment (PTA) for various dosing scenarios against a range of pathogen MICs.

A Monte Carlo simulation was performed using data from a Phase I study in healthy volunteers to assess the pharmacodynamic coverage of cefditoren. nih.gov This simulation considered both a bacteriostatic endpoint (33% T>MIC) and a clinical cure endpoint (40% T>MIC). nih.gov When analyzing the total drug concentration, the simulation showed a high PTA (>90%) for strains with MICs up to 0.5 µg/mL. nih.gov However, when considering the free, unbound drug concentration, which is the microbiologically active portion, the PTA >90% was achieved for MICs up to 0.25 µg/mL at the 33% fT>MIC target and for MICs up to 0.12 µg/mL at the stricter 40% fT>MIC target. nih.gov

Another study integrated population pharmacokinetic modeling with Monte Carlo simulations to describe the pharmacodynamic profile of cefditoren in both plasma and the epithelial lining fluid of the lungs. mdpi.com Such models are crucial for understanding drug exposure at the site of infection.

These simulations are instrumental in bridging the gap between preclinical findings and clinical application. They allow for a rational approach to dose selection and the establishment of susceptibility breakpoints. The results from these models, which are based on the PK/PD targets determined in animal studies, help to define the range of MICs against which this compound is likely to be effective. researchgate.netnih.gov

The table below illustrates the predicted probability of target attainment based on Monte Carlo simulations for a 400 mg dose of this compound.

Drug Fraction PK/PD Target (%T>MIC) MIC (µg/mL) Probability of Target Attainment (%)
Total Drug33%≤ 0.5>90%
Total Drug40%≤ 0.5>90%
Free Drug33%≤ 0.25>90%
Free Drug40%≤ 0.12>90%

In Vitro Pharmacodynamic Models (e.g., Hollow-Fiber Infection Models, Simulated Urine Concentrations)

In vitro pharmacodynamic models, such as the hollow-fiber infection model (HFIM) and simulations of urine concentrations, provide a dynamic environment to study the time-course of antibacterial activity and the relationship between drug exposure and bacterial killing. These models allow for the simulation of human pharmacokinetic profiles, offering a more realistic assessment of an antibiotic's efficacy than traditional static tests.

A one-compartment in vitro dynamic model was used to simulate the serum concentration profile of a 400 mg twice-daily regimen of this compound. dovepress.com This study was particularly insightful as it incorporated human serum into the media to mimic the high protein binding (87.1%) observed in vivo. dovepress.com The model tested cefditoren's activity against S. pneumoniae strains with varying MICs. For strains with a cefditoren MIC of 0.25 µg/mL, the simulation resulted in a bactericidal effect (>99.9% reduction in the initial inoculum) at 24 hours. dovepress.com This corresponded to a total T>MIC of 77.6% and a free drug fT>MIC of 23.7%. plos.org For strains with a higher MIC of 0.5 µg/mL, the bacterial reduction was still significant, ranging from 53% to 97%. dovepress.com These findings suggest that even with high protein binding, cefditoren maintains potent activity. plos.org

The HFIM is a more sophisticated two-compartment model that can simulate the pharmacokinetics of a drug over several days and is used to evaluate efficacy and the potential for resistance development. fibercellsystems.com While specific studies on this compound using the HFIM are noted in the context of broader research, detailed results from such a model for this specific compound were not the primary focus of the available literature. researchgate.netresearchgate.net However, the principles of the HFIM are widely applied to beta-lactams to define optimal dosing strategies. fibercellsystems.com

Furthermore, the urinary bactericidal activity of cefditoren has been evaluated using an in vitro model that simulates the concentrations achieved in urine after a 400 mg oral dose. nih.govresearchgate.net This is particularly relevant for urinary tract infections. The study tested cefditoren against various Escherichia coli isolates with different resistance mechanisms. Bactericidal activity was observed for an extended period (4 to 24 hours) against several resistant phenotypes, including those producing TEM-1 penicillinase and certain extended-spectrum beta-lactamases (ESBLs). nih.govnih.gov The duration of this bactericidal effect was dependent on the specific resistance genotype of the E. coli strain. nih.govresearchgate.net

The following table summarizes findings from in vitro pharmacodynamic models for cefditoren.

In Vitro Model Simulated Condition Pathogen Cefditoren MIC (µg/mL) Key Finding
One-Compartment Dynamic Model dovepress.complos.orgSerum concentrations with 87.1% protein bindingS. pneumoniae0.25>99.9% bacterial reduction at 24h
One-Compartment Dynamic Model dovepress.comSerum concentrations with 87.1% protein bindingS. pneumoniae0.553% to 97% bacterial reduction
Simulated Urine Concentrations nih.govnih.govUrine concentrations after a 400 mg doseE. coli (TEM-1, TEM-34, TEM-116)Not specifiedBactericidal activity from 4 to 24 hours
Simulated Urine Concentrations nih.govnih.govUrine concentrations after a 400 mg doseE. coli (SHV/TEM-116)Not specifiedBactericidal activity from 6 to 8 hours

Mechanisms of Bacterial Resistance and Cefditoren Susceptibility

Beta-Lactamase-Mediated Resistance Mechanisms

Beta-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics. The production of these enzymes is a primary mechanism of resistance to β-lactam drugs. newmicrobiologica.org These enzymes hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it ineffective. newmicrobiologica.org

Enzymatic Hydrolysis by Specific Beta-Lactamases (e.g., TEM-1, ROB-1, ESBLs)

A primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which inactivate the drug by hydrolyzing its characteristic four-membered ring. newmicrobiologica.org In Haemophilus influenzae, the most common plasmid-mediated β-lactamase is TEM-1, followed by ROB-1. newmicrobiologica.orgresearchgate.net These enzymes are a significant cause of resistance to penicillins and some cephalosporins. asm.orgnih.gov

Extended-spectrum β-lactamases (ESBLs) represent a more serious threat, as they can hydrolyze a broader range of cephalosporins, including third-generation agents. newmicrobiologica.orgresearchgate.net Cefditoren (B193786) is reported to be susceptible to hydrolysis by several plasmid-mediated ESBLs, such as TEM-3, TEM-4, TEM-5, TOHO-1, SHV-2, SHV-7, SHV-9, SHV-12, and PER-1. newmicrobiologica.orgresearchgate.netresearchgate.net The emergence of these enzymes complicates treatment options for infections caused by Gram-negative bacteria. nih.gov

Cefditoren Stability Against Diverse Beta-Lactamase Classes

Cefditoren pivoxil possesses a methoxyimino group that confers stability against many common β-lactamases. wikipedia.org It has demonstrated stability against hydrolysis by a wide array of common plasmid-mediated β-lactamases. researchgate.netresearchgate.net This stability allows it to remain effective against many bacteria that are resistant to other cephalosporins. nih.govontosight.aihealthpartners.com

Research has shown that cefditoren is stable against hydrolysis by common β-lactamases such as TEM-1 and ROB-1, which are frequently produced by H. influenzae. newmicrobiologica.orgresearchgate.netresearchgate.net It is also stable against the chromosomal β-lactamases BRO-1, BRO-2, and BRO-3 produced by Moraxella catarrhalis. newmicrobiologica.org

Table 1: Stability of Cefditoren against Various Beta-Lactamases

Beta-Lactamase ClassSpecific EnzymesCefditoren StabilityReference
Plasmid-Mediated (Common)TEM-1, ROB-1, SHV-1, SHV-3, SHV-10, OXA-5, OXA-12, PSE-1, PSE-2, PSE-3, PSE-4, SAR-1, HMS-1, CARB-4, LCR-1, TLE-1, OHIO-1Stable newmicrobiologica.orgresearchgate.netresearchgate.net
Plasmid-Mediated (Extended-Spectrum)TEM-3, TEM-4, TEM-5, TOHO-1, SHV-2, SHV-7, SHV-9, SHV-12, PER-1Susceptible to Hydrolysis newmicrobiologica.orgresearchgate.netresearchgate.net
Chromosomal (M. catarrhalis)BRO-1, BRO-2, BRO-3Stable newmicrobiologica.org

Alterations in Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. newmicrobiologica.orgresearchgate.net β-lactam antibiotics, including cefditoren, exert their antibacterial effect by binding to and inactivating these proteins. researchgate.net Alterations in PBPs that reduce their affinity for β-lactam antibiotics are a significant mechanism of resistance, particularly in Gram-positive bacteria like Streptococcus pneumoniae. researchgate.netnih.gov

Mutational Analysis of PBP Variants and Their Impact on Cefditoren Binding

Mutations in the genes encoding PBPs can lead to structural changes that decrease the binding affinity of β-lactam antibiotics. nih.govelsevier.es In S. pneumoniae, resistance to β-lactams is often associated with mosaic genes in PBPs 1a, 2b, and 2x, which arise from homologous recombination. elsevier.esnih.govnih.gov These genetic alterations can lead to amino acid substitutions within or near the active site of the PBP, reducing the efficacy of the antibiotic. nih.gov

For instance, in H. influenzae, amino acid substitutions in PBP 3 are a key nonenzymatic mechanism of resistance, leading to a phenotype known as β-lactamase-nonproducing ampicillin (B1664943) resistance (BLNAR). asm.org A study on clinical isolates in Japan found that substitutions at positions 377, 385, 389, 517, and/or 526 in PBP 3 were increasingly prevalent and correlated with decreased susceptibility to β-lactam agents. asm.org Specifically, the Asp526Lys substitution resulted in a 2.4-fold increase in resistance to cefditoren. asm.org Despite this, cefditoren's susceptibility was less affected by the accumulation of these mutations compared to other oral β-lactams. asm.org

Reduced PBP Affinity as a Driver of Resistance Phenotypes

Reduced affinity of PBPs for β-lactam antibiotics is a primary driver of resistance. researchgate.netnih.gov Cefditoren has shown a high affinity for essential PBPs in key respiratory pathogens. researchgate.net In S. pneumoniae, cefditoren exhibits a strong binding affinity for PBP1A and PBP2X. wikipedia.orgresearchgate.net This high affinity contributes to its potent antibacterial activity, even against strains with reduced susceptibility to penicillin. wikipedia.orgresearchgate.net The dissociation constant (Kd) of cefditoren for PBP1A in S. pneumoniae was found to be 0.005 ± 0.004 µM, which was lower than that of other tested cephalosporins. researchgate.net

Similarly, in H. influenzae, cefditoren demonstrates a high affinity for PBP1A and PBP3A/B. researchgate.net This strong binding to multiple essential PBPs is a key factor in its effectiveness against strains where resistance is mediated by PBP alterations. researchgate.net While mutations can decrease this affinity and lead to resistance, cefditoren's potent binding helps to overcome some of these changes. asm.org Studies have shown that cefditoren retains good antibacterial activity against S. pneumoniae despite amino acid alterations in PBP1a, PBP2x, and PBP2b. newmicrobiologica.orgresearchgate.net However, a study did note that cefditoren showed no significant difference in PBP affinity based on penicillin or cefditoren MICs, suggesting a different PBP target for this agent in some cases. nih.gov

Table 2: Cefditoren Affinity for Penicillin-Binding Proteins (PBPs)

Bacterial SpeciesPBP TargetBinding Affinity (IC50 / Kd)SignificanceReference
Streptococcus pneumoniaePBP1AKd: 0.005 ± 0.004 µMHigh affinity, contributes to potent antibacterial effect. researchgate.net
Streptococcus pneumoniaePBP2XKd: 9.70 ± 8.24 µMContributes to antibacterial effect. researchgate.net
Haemophilus influenzaePBP3A/BIC50: 0.060 ± 0.002 µMHigh affinity, contributes to potent antibacterial effect. researchgate.net
Haemophilus influenzaePBP4 and PBP5Higher affinity than cefaclor.Parallels its strong antibacterial activity. researchgate.net

Cell Wall Permeability and Efflux Pump Contributions

In addition to enzymatic degradation and target site modification, other mechanisms of resistance include reduced cell wall permeability and the active removal of antibiotics by efflux pumps. mdpi.comsipmel.itsrce.hr In Gram-negative bacteria, the outer membrane acts as a barrier that can limit the entry of drugs. sipmel.it Alterations in porin channels, which are proteins that form channels through the outer membrane, can decrease the permeability and thus the intracellular concentration of the antibiotic. sipmel.it

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude toxic substances, including antibiotics, from the cell. mdpi.comsrce.hrnih.gov The overexpression of these pumps can lead to multidrug resistance by keeping the intracellular concentration of the antibiotic below the level required for it to be effective. srce.hropenmicrobiologyjournal.com While some efflux pumps are specific to certain drugs, many can transport a wide range of structurally different compounds. srce.hr The contribution of these mechanisms to cefditoren resistance is an area of ongoing research. For example, in Pseudomonas aeruginosa, the hyperexpression of Resistance-Nodulation-Cell Division (RND)-type efflux pumps is a common cause of multidrug resistance phenotypes. frontiersin.org

Modifications in Outer Membrane Porin Channels

In Gram-negative bacteria, the outer membrane serves as a formidable barrier, slowing the penetration of many drugs. sci-hub.se For hydrophilic antibiotics such as cefditoren and other β-lactams, the primary route across this membrane is through water-filled channels formed by proteins called porins. seq.esnih.govsrce.hr

Bacterial resistance can arise from changes that affect these channels. Mutations can lead to a reduced number of porin channels on the cell surface or alter their structure to make them narrower or more selective. nih.govsrce.hr These modifications decrease the permeability of the outer membrane to cefditoren, effectively lowering the concentration of the antibiotic that reaches the periplasmic space. sci-hub.sesipmel.it Once in the periplasm, cefditoren must reach a sufficient concentration to bind to its targets, the Penicillin-Binding Proteins (PBPs), and inhibit cell wall synthesis. nih.gov By restricting drug entry, porin modifications can contribute significantly to antibiotic resistance, often in conjunction with other mechanisms like enzymatic degradation. nih.govsipmel.it

Role of Efflux Pump Systems in Cefditoren Efflux

Efflux pumps are membrane-associated protein complexes that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. srce.hrfrontiersin.org These systems are a critical mechanism of both intrinsic and acquired resistance in many pathogenic bacteria. frontiersin.orgopenmicrobiologyjournal.com By expelling antibiotics, efflux pumps prevent the drugs from accumulating to a therapeutic intracellular concentration. srce.hr

The overexpression of multidrug resistance (MDR) efflux pumps is a common finding in clinically isolated resistant bacteria. frontiersin.orgjidc.org These pumps can recognize and extrude a broad spectrum of antimicrobial agents, including β-lactams, macrolides, and fluoroquinolones. srce.hrmdpi.com For cefditoren, the increased activity of these pumps means the drug is efficiently removed from the bacterial cytoplasm or periplasm before it can bind to its PBP targets. This reduction in intracellular drug concentration is a key factor contributing to clinical resistance. srce.hrfrontiersin.org In some bacteria, such as Pseudomonas aeruginosa, multiple efflux pump systems can be expressed, contributing to high levels of multidrug resistance. mdpi.comfrontiersin.org

Mechanisms of Resistance in Specific Bacterial Lineages

The specific mechanisms of resistance to cefditoren can vary significantly among different bacterial species, primarily based on their cellular structure and genetic capabilities.

Penicillin-Resistant S. pneumoniae (PRSP)

The principal mechanism of resistance to β-lactam antibiotics in Streptococcus pneumoniae is not enzymatic degradation but the alteration of its Penicillin-Binding Proteins (PBPs). srce.hrasm.org These enzymes are essential for the final steps of peptidoglycan synthesis in the bacterial cell wall. Resistance arises from mosaic mutations in the genes encoding these PBPs, which reduce their binding affinity for β-lactam antibiotics. srce.hrasm.org For cephalosporins, alterations in PBP 2X are particularly significant for the development of resistance. asm.org

Despite this, cefditoren often retains potent activity against penicillin-resistant S. pneumoniae (PRSP). wikipedia.orgnewmicrobiologica.org This is attributed to its high affinity for the altered PBP 2X found in these resistant strains. asm.orgwikipedia.org The chemical structure of cefditoren allows it to bind effectively to the modified active site of the PBP, enabling it to inhibit cell wall synthesis where other cephalosporins might fail. asm.org However, high-level resistance can still emerge, particularly with mutations in multiple PBP types.

Methicillin-Resistant S. aureus (MRSA)

Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA) is fundamentally different from that in PRSP. MRSA resistance is mediated by the acquisition of a mobile genetic element that carries the mecA gene. srce.hr This gene encodes a unique Penicillin-Binding Protein, PBP2a, which has an intrinsically low affinity for nearly all β-lactam antibiotics, including cefditoren. srce.hr

Because cefditoren cannot effectively bind to and inactivate PBP2a, it is unable to inhibit the cell wall synthesis of MRSA. srce.hrresearchgate.net Consequently, cefditoren is considered clinically inactive against MRSA infections. researchgate.net

The table below summarizes the primary resistance mechanisms in these specific bacterial lineages.

Bacterial LineagePrimary Resistance MechanismEffect on Cefditoren
Penicillin-Resistant S. pneumoniae Alterations in Penicillin-Binding Proteins (PBPs), especially PBP 2X, reduce binding affinity for β-lactams. srce.hrasm.orgCefditoren often remains effective due to its high binding affinity for the altered PBP 2X. asm.orgwikipedia.org
Methicillin-Resistant S. aureus Acquisition of the mecA gene, which encodes for PBP2a, a PBP with very low affinity for most β-lactams. srce.hrCefditoren is inactive as it cannot bind to and inhibit PBP2a. researchgate.net

The following table displays the in-vitro activity of cefditoren against S. pneumoniae based on penicillin susceptibility.

S. pneumoniae CategoryCefditoren MIC₅₀ (mg/L)Cefditoren MIC₉₀ (mg/L)
Penicillin-Susceptible≤0.016 - 0.03≤0.016 - 0.03
Penicillin-Intermediate0.1250.5
Penicillin-Resistant0.51.0 - 2.0
Data derived from multiple studies, including a time-kill study of 12 pneumococcal strains and susceptibility testing of 250 pneumococci. newmicrobiologica.orgoup.com

Structure Activity Relationships Sar and Synthetic Research

Elucidation of Key Structural Determinants for Antimicrobial Activity

The antimicrobial profile of cefditoren (B193786) is not the result of a single molecular feature, but rather the synergistic contribution of its core scaffold and specific side-chain substituents. Each component plays a defined role in the compound's stability, target affinity, and spectrum of activity.

The foundation of cefditoren is the cephem skeleton, a bicyclic nucleus composed of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. nih.govnih.gov This core structure is the defining feature of cephalosporins and is indispensable for their biological function. nih.govnih.gov The inherent strain of the β-lactam ring is crucial for its mechanism of action, which involves the acylation of active site serine residues in bacterial penicillin-binding proteins (PBPs). nih.govsmolecule.com This irreversible inhibition of PBPs disrupts the final steps of peptidoglycan synthesis, compromising the integrity of the bacterial cell wall and leading to cell lysis. nih.govnih.govpatsnap.com

Furthermore, the specific stereochemistry of the cephem core in cefditoren, particularly at the C-6 and C-7 positions, is essential for optimal recognition and binding by bacterial PBPs. smolecule.com The structural integrity of this nucleus ensures the correct spatial orientation of the critical side chains that fine-tune the antibiotic's spectrum and potency.

Modifications at the C-7 position of the cephem ring are a primary determinant of a cephalosporin's spectrum of activity. nih.govwisdomlib.org In cefditoren, the C-7 position is occupied by a (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido side chain. nih.gov This complex substituent significantly enhances the molecule's antibacterial properties.

The aminothiazole moiety is a critical factor for potent activity, particularly against Gram-negative bacteria. smolecule.com Crystallographic studies have shown that this group optimizes interactions within the active site of PBPs. smolecule.comnih.gov For instance, the amino group can form hydrogen bonds with specific amino acid residues like Gln552 and Glu334, while the thiazole (B1198619) ring engages in hydrophobic interactions, collectively increasing the binding affinity for the target enzyme. nih.gov

Additionally, the (Z)-methoxyimino group confers a significant advantage by providing steric hindrance that protects the β-lactam ring from hydrolysis by many common β-lactamase enzymes, a major mechanism of bacterial resistance. smolecule.comresearchgate.net This stability against enzymatic degradation broadens the effective spectrum of cefditoren. nih.gov

The substituent at the C-3 position of the cephem nucleus plays a significant role in modulating PBP affinity and influencing the antibacterial spectrum, with particular importance for activity against Gram-positive pathogens. nih.govresearchgate.net Cefditoren features a unique (Z)-2-(4-methylthiazol-5-yl)ethenyl group at this position. nih.gov

The importance of this C-3 side chain is highlighted by structural studies of cefditoren complexed with PBP 2X from Streptococcus pneumoniae. nih.govresearchgate.net These studies revealed that the methylthiazole group fits into a hydrophobic pocket created by an "induced-fit" conformational change in the enzyme upon binding. nih.gov This unique interaction, involving residues such as Trp374, His394, and Thr526, is a key contributor to cefditoren's high affinity for this target and its potent activity against penicillin-resistant strains of S. pneumoniae. nih.govresearchgate.netwikipedia.org

Table 1: Key Structural Features of Cefditoren and Their Functions

Structural Component Position Key Moiety Primary Contribution to Activity
Core Nucleus - Cephem Skeleton (β-Lactam Ring) Essential for PBP inhibition and disruption of bacterial cell wall synthesis. nih.govnih.gov
Side Chain C-7 Aminothiazole Group Enhances binding affinity to PBPs, increasing potency against Gram-negative bacteria. smolecule.comnih.gov
Side Chain C-7 Methoxyimino Group Provides stability against hydrolysis by β-lactamase enzymes. smolecule.comresearchgate.net
Side Chain C-3 Methylthiazole Group Crucial for high affinity to specific PBPs (e.g., PBP 2X), enhancing activity against Gram-positive bacteria. nih.govresearchgate.net

Rational Design and Chemical Synthesis of Cefditoren Analogs

The chemical synthesis of cefditoren pivoxil and its derivatives is a complex process that involves strategic design to optimize its pharmacological properties and overcome synthetic hurdles.

Derivatization is a chemical modification technique used to alter and enhance the properties of a compound. taylorandfrancis.com In the case of cefditoren, the most significant derivatization is the formation of the pivoxil ester, creating the prodrug this compound. nih.gov Cefditoren itself has poor oral bioavailability. To overcome this, it is esterified with pivaloyloxymethyl chloride to form the pivoxil ester. nih.gov This prodrug is more lipophilic, allowing for effective absorption through the intestine. Once absorbed, it is rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release the active cefditoren molecule. patsnap.comnih.govmedkoo.com This strategy of creating a prodrug is a classic example of derivatization to improve pharmacokinetic attributes.

Other research into cephalosporin (B10832234) derivatization has explored the synthesis of cephalosporin-3′-diazeniumdiolates. These derivatives act as prodrugs that, upon activation by bacterial β-lactamase, release nitric oxide (NO), a molecule capable of dispersing bacterial biofilms. rsc.org Such innovative derivatization strategies aim to create analogs with novel mechanisms to combat bacterial resistance.

The synthesis of this compound is a multi-step process with several potential challenges. google.com One established route begins with 7-phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester (GCLE). However, this pathway involves a Wittig reaction that suffers from low yield, slow reaction times, and poor stereoselectivity, often resulting in a mixture of Z- and E-isomers that are difficult to separate. google.com Another challenge arises when using 2-mercaptobenzothiazole-based active esters (AE active esters) as acylating agents, as this can generate toxic byproducts. google.com

To address these challenges, novel synthetic routes have been developed. One improved process starts with the readily available 7-aminocephalosporanic acid (7-ACA). google.comscispace.com This route employs several innovations to improve efficiency and safety:

Use of an ionic liquid catalyst: This promotes the Wittig reaction, improving the yield and crucially avoiding the formation of the undesired E-isomer. google.com

Alternative acylating agent: Replacing the AE active ester with an alternative, such as ethyl aminothiazolime, and using trimethylaluminum (B3029685) as a catalyst improves reaction activity and avoids the generation of the toxic 2-mercaptobenzothiazole. google.com

Amino group protection: During the final esterification step to add the pivoxil group, the amino group is protected. This prevents side reactions and the formation of impurities, leading to a cleaner product with a higher yield. google.com

These advancements in synthetic methodology demonstrate the continuous effort in medicinal chemistry to develop more efficient, safer, and scalable processes for producing complex pharmaceutical agents like this compound.

Table 2: Comparison of Synthetic Routes for this compound

Synthetic Route Feature Traditional Route (GCLE-based) Novel Route (7-ACA-based)
Starting Material 7-phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester (GCLE) 7-aminocephalosporanic acid (7-ACA)
Key Reaction Challenge Wittig reaction with low yield and poor Z/E selectivity. google.com Esterification side reactions.
Acylating Agent Issue Use of AE active ester can generate toxic 2-mercaptobenzothiazole. google.com N/A (avoids AE active ester). google.com
Key Innovation N/A Use of ionic liquid catalyst for stereoselective Wittig reaction; use of trimethylaluminum and amino protection to improve yield and safety. google.com
Overall Outcome Lower yield, difficult purification, potential for toxic byproducts. google.com Higher yield, high product purity, more stable and scalable process. google.com

Computational Chemistry and Molecular Modeling for Compound Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering powerful methods to investigate and predict the behavior of molecules at an atomic level. For this compound, these techniques provide crucial insights into its structure-activity relationships (SAR), guiding the optimization of its antibacterial efficacy. By simulating the interactions between the active form, cefditoren, and its biological targets, researchers can elucidate the structural basis for its potent activity and explore avenues for designing next-generation antibiotics.

Molecular Docking Studies with Target Proteins (e.g., PBPs)

The antibacterial action of cefditoren, like other β-lactam antibiotics, stems from its ability to inhibit penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis. nih.gov Molecular docking and crystal structure analysis have been pivotal in visualizing and understanding the precise interactions between cefditoren and these target proteins.

Crystallographic studies of cefditoren complexed with Streptococcus pneumoniae PBP2X reveal that the antibiotic molecule forms a covalent bond with the active site Ser337 residue. nih.gov This interaction is further stabilized by a series of specific contacts involving the unique side chains of the cefditoren molecule. nih.govresearchgate.net

C-7 Side Chain: The aminothiazole ring at the C-7 position is stabilized through a combination of hydrogen bonds and hydrophobic interactions within the active site. This binding is associated with an induced-fit conformational change in the protein, optimizing the pocket for the ligand. nih.govresearchgate.net

C-3 Side Chain: The methylthiazole group on the C-3 side chain plays a critical role in the high affinity of cefditoren for PBP2X. nih.gov It fits into an additional hydrophobic pocket that is formed by a significant conformational change of the Trp374 residue upon antibiotic binding. nih.govresearchgate.net In one conformation, this pocket is composed of residues His394, Trp374, and Thr526, while in another it involves His394, Asp375, and Thr526. nih.gov The rigid conformation of this C-3 side chain is thought to be a key factor in inducing this structural change in the protein. nih.gov

These detailed structural insights help explain the potent activity of cefditoren against S. pneumoniae. nih.gov Furthermore, binding affinity studies have quantified the potent interaction of cefditoren with various PBPs from different bacterial species, often showing a stronger affinity compared to other cephalosporins. researchgate.netnih.govresearchgate.net

Binding Affinities of Cefditoren and Other Cephalosporins to Bacterial Penicillin-Binding Proteins (PBPs)
BacteriumTarget PBPAntibioticAffinity Measurement (Value)Affinity Measurement (Unit)
S. pneumoniaePBP1ACefditoren0.005 ± 0.004Kd (µM) researchgate.netnih.govresearchgate.net
S. pneumoniaePBP2XCefditoren9.70 ± 8.24Kd (µM) researchgate.netnih.govresearchgate.net
H. influenzaePBP3A/BCefditoren0.060 ± 0.002IC50 (µM) researchgate.netnih.govresearchgate.net
S. pneumoniaePBP1ACefcapeneHigher than CefditorenKd (µM) nih.govresearchgate.net
S. pneumoniaePBP1ACefiximeHigher than CefditorenKd (µM) nih.govresearchgate.net
S. pneumoniaePBP1ACefdinirHigher than CefditorenKd (µM) nih.govresearchgate.net

Quantum Chemical Calculations (e.g., DFT) for Structural Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, which governs its reactivity and interactions. scispace.com These methods can be used to calculate properties such as molecular orbital energies (e.g., HOMO and LUMO), electron density distribution, and molecular electrostatic potential, all of which are critical for understanding the chemical behavior of this compound. scispace.comyoutube.com

For this compound, theoretical calculations have been employed to investigate its electrochemical properties. researchgate.net Studies using DFT at the B3LYP/6-31+G(d)//AM1 level have helped propose mechanisms for the compound's reduction and oxidation, providing insight into its stability and degradation pathways. researchgate.net

In the context of its mechanism of action, DFT calculations can offer several structural insights:

Reactivity Analysis: By mapping the molecular electrostatic potential, researchers can identify the most electron-deficient regions of the molecule. For cefditoren, this would highlight the electrophilic nature of the carbonyl carbon within the β-lactam ring, confirming it as the primary site for nucleophilic attack by the serine residue in the PBP active site. scispace.com

Orbital Interactions: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can explain the intramolecular charge transfer characteristics of the molecule and its ability to interact with the PBP active site. scispace.com

Structural Stability: Quantum chemical calculations can determine the optimized geometry of the molecule, providing precise bond lengths and angles. mdpi.commdpi.com This information is valuable for understanding the conformational rigidity of features like the C-3 side chain, which is crucial for its induced-fit binding mechanism. nih.gov

By combining the macroscopic view of binding affinity with the microscopic details of electronic structure, these computational approaches provide a comprehensive picture of cefditoren's SAR, aiding in the rational design of new compounds with improved properties.

Preclinical Antimicrobial Spectrum and Efficacy Studies in Vitro and Animal Models

In Vitro Antimicrobial Activity Against a Broad Range of Pathogens

Extensive in vitro studies have characterized the susceptibility of a wide array of bacterial isolates to cefditoren (B193786).

Cefditoren exhibits potent activity against a variety of Gram-positive pathogens. It is particularly active against Streptococcus pneumoniae, including strains that are not susceptible to penicillin. koreamed.orgnih.gov Studies have shown that cefditoren's minimum inhibitory concentration required to inhibit 90% of organisms (MIC90) for penicillin-susceptible S. pneumoniae is as low as 0.03 mg/L, and for penicillin-resistant strains, the MIC90 is typically around 1.0 mg/L. nih.govnih.gov Against Streptococcus pyogenes, cefditoren is highly potent, with MIC90 values often reported at ≤0.06 mg/L. nih.gov For methicillin-susceptible Staphylococcus aureus (MSSA), the MIC90 is generally 1.0 µg/mL. koreamed.orgnih.gov However, it is inactive against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: In Vitro Activity of Cefditoren Against Gram-Positive Isolates

Organism Penicillin Susceptibility MIC50 (µg/mL) MIC90 (µg/mL)
Streptococcus pneumoniae Susceptible ≤0.06 0.03 - 0.5
Streptococcus pneumoniae Intermediate 0.25 0.5
Streptococcus pneumoniae Resistant 0.25 1.0 - 2.0
Streptococcus pyogenes Not Applicable N/A ≤0.004 - 0.06
Staphylococcus aureus Methicillin-Susceptible N/A 0.25 - 1.0

Data compiled from multiple sources. koreamed.orgnih.govnih.govnih.govwikipedia.orgnih.govresearchgate.netnih.gov

The in vitro efficacy of cefditoren extends to common Gram-negative respiratory pathogens. It demonstrates exceptional potency against Haemophilus influenzae, with MIC90 values typically at or below 0.03 µg/mL, irrespective of β-lactamase production. nih.govnih.govnih.gov Similarly, against Moraxella catarrhalis, cefditoren is highly active, with MIC90 values ranging from 0.016 to 0.5 µg/mL. koreamed.orgnih.gov Its activity against some Enterobacteriaceae is more variable; for instance, the MIC90 for Escherichia coli has been reported as 8 µg/mL, while for Proteus mirabilis it is 0.5 µg/mL. koreamed.org Cefditoren is not active against Pseudomonas aeruginosa. wikipedia.org

Table 2: In Vitro Activity of Cefditoren Against Gram-Negative Isolates

Organism β-Lactamase Production MIC50 (µg/mL) MIC90 (µg/mL)
Haemophilus influenzae Negative ≤0.008 0.015 - 0.03
Haemophilus influenzae Positive ≤0.008 0.015 - 0.03
Moraxella catarrhalis Negative ≤0.008 0.064
Moraxella catarrhalis Positive 0.12 0.25 - 0.5
Escherichia coli Not Specified N/A 8.0
Proteus mirabilis Not Specified N/A 0.5

Data compiled from multiple sources. koreamed.orgnih.govnih.govnih.govnih.govnih.gov

A key attribute of cefditoren is its stability in the presence of a variety of β-lactamase enzymes, which are a common mechanism of resistance in many bacteria. drugs.commedchemexpress.com This stability allows it to retain potent activity against β-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis. nih.govnih.gov Studies have shown that the MIC distribution for cefditoren against H. influenzae is largely unaffected by β-lactamase production. nih.gov It is also highly active against β-lactamase-negative ampicillin-resistant (BLNAR) strains of H. influenzae. nih.govnih.gov For β-lactamase-producing M. catarrhalis, while there may be a slight increase in MIC values compared to non-producers, cefditoren remains highly effective, with concentrations of 0.5 µg/mL inhibiting over 93% of isolates. nih.govnih.gov

Efficacy Evaluations in Animal Infection Models

The in vitro activity of cefditoren has been substantiated by its efficacy in various animal models of infection, which serve to mimic human infectious diseases.

Murine models have been instrumental in evaluating the in vivo efficacy of cefditoren pivoxil. In a murine lung infection model using S. pneumoniae, this compound demonstrated good therapeutic efficacy. elsevierpure.comresearchgate.netnih.gov Additionally, a pneumococcal sepsis model in mice has been used to assess the drug's ability to improve survival rates in systemic infections. nih.govplos.orgnih.gov In this sepsis model, treatment with cefditoren resulted in 100% survival rates in non-immunized animals infected with penicillin-resistant S. pneumoniae when certain pharmacodynamic targets were met. plos.orgnih.gov These models are crucial for establishing the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with successful therapeutic outcomes.

A primary measure of efficacy in animal studies is the reduction in bacterial burden at the site of infection. In the murine lung infection model with S. pneumoniae, the target for therapeutic efficacy was defined as a 2 log10 reduction in the bacterial counts in the lungs. elsevierpure.comresearchgate.netnih.gov This level of bacterial load reduction was achieved and correlated with specific PK/PD indices. elsevierpure.comresearchgate.netnih.gov In the murine sepsis model, early clearance of bacteria from the blood was associated with survival. plos.org Studies have also shown that cefditoren can lead to a greater than 99.9% reduction in the bacterial load of certain S. pneumoniae isolates in in vitro pharmacodynamic simulations designed to mimic in vivo conditions. nih.gov

In Vitro and Preclinical Synergy Studies with Other Antimicrobial Agents

The exploration of synergistic interactions between cefditoren and other antimicrobial agents has been a subject of preclinical research, aiming to enhance its efficacy, particularly against resistant pathogens and complex bacterial structures like biofilms. A notable area of investigation has been the combination of cefditoren with N-acetyl-l-cysteine (NAC), a mucolytic agent that also possesses antimicrobial and antibiofilm properties.

Synergy of Cefditoren and N-acetyl-l-cysteine (NAC) against Streptococcus pneumoniae Biofilms

Biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotic therapy. Streptococcus pneumoniae is a leading cause of respiratory tract infections and can form biofilms, contributing to the persistence of chronic infections. nih.gov Preclinical studies have demonstrated a significant synergistic effect when combining cefditoren with NAC against pneumococcal biofilms, including those formed by multidrug-resistant strains. nih.govnih.gov

In vitro studies have shown that the combination of cefditoren and NAC is more effective at inhibiting the growth of S. pneumoniae and reducing biofilm viability than either agent alone. nih.gov This synergistic activity was observed in both the prevention of biofilm formation and the disruption of established biofilms. nih.gov

One study investigated the combination of sub-inhibitory concentrations of cefditoren and NAC against a multidrug-resistant strain of S. pneumoniae (serotype 19A). The results indicated that the combination therapy was more effective at inhibiting bacterial growth compared to individual treatments. nih.gov Furthermore, viability studies on established biofilms demonstrated a significant reduction in pneumococcal cell viability when treated with the cefditoren-NAC combination. nih.gov Specifically, the combination of 2.5 mg/mL of NAC and 0.8 μg/mL of cefditoren resulted in a 95% reduction in biofilm viability, a more pronounced effect than that observed with either cefditoren or NAC alone. nih.gov

In Vitro Synergy of Cefditoren and N-acetyl-l-cysteine (NAC) against Multidrug-Resistant S. pneumoniae Biofilm nih.gov
Treatment Agent(s)ConcentrationEffect on Biofilm Viability
Cefditoren (CDN)Sub-inhibitoryModerate reduction
N-acetyl-l-cysteine (NAC)Sub-inhibitoryModerate reduction
Cefditoren (0.8 µg/mL) + NAC (2.5 mg/mL)-95% reduction

The combination of cefditoren and NAC has also been shown to impair the attachment of S. pneumoniae to human lung epithelial cells, suggesting a potential role in preventing colonization of the respiratory tract. nih.govasm.org

The synergistic effects observed in vitro were further substantiated in a mouse model of pneumococcal pneumonia. nih.gov In this preclinical model, the administration of a combination of cefditoren and NAC was more effective in clearing bacteria from the respiratory tract of mice infected with a multidrug-resistant strain of S. pneumoniae compared to treatment with either agent individually. nih.gov This finding underscores the potential therapeutic benefit of this combination in treating biofilm-associated respiratory infections. nih.govplos.org

Efficacy of Cefditoren and N-acetyl-l-cysteine (NAC) Combination in a Mouse Model of Pneumococcal Pneumonia nih.gov
Treatment GroupOutcome
Cefditoren (CDN) alonePartial bacterial clearance
N-acetyl-l-cysteine (NAC) alonePartial bacterial clearance
Cefditoren (CDN) + N-acetyl-l-cysteine (NAC)Significantly more effective bacterial clearance from the respiratory tract

These preclinical findings highlight a promising strategy for enhancing the efficacy of cefditoren, particularly in the context of difficult-to-treat biofilm-related infections caused by S. pneumoniae. nih.govasm.org The synergistic interaction between cefditoren and NAC suggests a multi-faceted approach, where cefditoren targets the bacterial cells while NAC disrupts the protective biofilm matrix and exhibits its own antimicrobial effects. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Research Applications

Chromatographic Techniques for Cefditoren (B193786) Quantification and Characterization

Chromatography, particularly liquid chromatography, stands as a cornerstone for the analysis of cefditoren pivoxil, offering high resolution and sensitivity for both quantification and detailed characterization.

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed techniques for the determination of this compound in research and quality control settings. akjournals.com These methods provide reliable, precise, and accurate quantification of the active pharmaceutical ingredient (API). japsonline.com

Researchers have developed numerous reversed-phase HPLC (RP-HPLC) methods, which are valued for their ability to resolve this compound from potential degradants and impurities. itmedicalteam.plrjptonline.org A typical RP-HPLC setup involves a C18 column and an isocratic or gradient mobile phase, commonly consisting of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). itmedicalteam.plnih.govresearchgate.net Detection is most frequently performed using a UV-Vis or photodiode array (PDA) detector at wavelengths where this compound exhibits significant absorbance, such as 218 nm, 230 nm, or 256 nm. itmedicalteam.plnih.govresearchgate.net

UPLC offers significant advantages over conventional HPLC, including shorter run times, improved resolution, and reduced solvent consumption, making it a superior technique for high-throughput analysis. japsonline.comjapsonline.com A validated UPLC method for determining the purity of this compound API utilizes a C18 column with a mobile phase of acetonitrile and ammonium acetate buffer. japsonline.comjapsonline.com

The validation of these chromatographic methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, specificity, and robustness. nih.govresearchgate.net Linearity is consistently demonstrated over a wide range of concentrations. itmedicalteam.plnih.govjapsonline.com

Table 1: Examples of HPLC and UPLC Methods for this compound Analysis

Technique Column Mobile Phase Flow Rate Detection (UV) Linearity Range (µg/mL) Reference
RP-HPLC C18 (250 x 4.6 mm, 5 µm) Water:Acetonitrile (50:50, v/v) 1.2 mL/min 218 nm 1.0–250 nih.govresearchgate.net
RP-HPLC Nucleosil C18 (150 x 4.6 mm, 5 µm) Phosphate buffer (pH 3.0):Acetonitrile:Methanol (50:25:25, v/v/v) 1.0 mL/min 230 nm 40–360 itmedicalteam.pl
RP-HPLC Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) Acetonitrile:Water (pH 3.5) (50:50, v/v) Not Specified 230 nm 20–120 rjptonline.org

| UPLC | Kromacil C18 (50 x 2.1 mm, 3.5 µm) | Acetonitrile:Ammonium Acetate buffer (pH 6.7) | 0.25 mL/min | Not Specified | 80–120 | japsonline.comresearchgate.netjapsonline.com |

For the structural elucidation of unknown impurities and degradation products, coupling liquid chromatography with mass spectrometry (LC-MS) is an indispensable tool. researchgate.net This hyphenated technique provides both the separation power of LC and the mass-analyzing capability of MS, enabling the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

LC-MS/Time of Flight (TOF) studies have been instrumental in characterizing the degradation products of this compound under various stress conditions (acidic, alkaline, and neutral hydrolysis). nih.govnih.govresearchgate.net In these research applications, the drug is subjected to forced degradation, and the resulting mixture is analyzed. nih.gov The high mass accuracy of TOF-MS allows for the determination of elemental compositions for the parent drug and its degradants, facilitating the proposal of degradation pathways. nih.govresearchgate.net For instance, research has identified that this compound is susceptible to degradation under hydrolytic conditions but is relatively stable against photolytic and thermal stress. nih.govnih.gov The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode to generate protonated molecular ions and their fragments. nih.gov

Spectroscopic and Electrochemical Approaches in Research Settings

Alongside chromatography, spectroscopic and electrochemical methods offer alternative and often complementary approaches for the analysis of this compound, particularly in research settings where simplicity and speed can be advantageous.

Spectrophotometry provides a simple, cost-effective, and rapid means for quantifying this compound in bulk samples and pharmaceutical formulations. tsijournals.comajrconline.org

UV-Vis Spectrophotometry: Direct UV-Vis methods are based on measuring the absorbance of this compound in a suitable solvent. In 0.1 N hydrochloric acid, it exhibits an absorption maximum (λmax) at approximately 233 nm. tsijournals.comajrconline.org Difference spectroscopy, which relies on the shift in λmax due to a change in pH, has also been developed. rjptonline.org

Colorimetric Methods: A variety of colorimetric methods have been developed based on chemical reactions that produce a colored chromogen, which can be measured in the visible region of the spectrum. These methods often involve diazotization of the primary amino group in the cefditoren molecule, followed by coupling with a chromogenic agent. ajrconline.orgsphinxsai.comajrconline.org Other methods are based on oxidation-reduction reactions or the formation of charge-transfer complexes. akjournals.comrjptonline.org The choice of reagent determines the resulting color and absorption wavelength. sphinxsai.comrjptonline.org

Derivative Spectrophotometry: To enhance specificity and resolve overlapping spectra in the presence of interfering substances, derivative spectrophotometry can be employed. First-derivative (D¹) and first-derivative of ratio spectra (DD¹) methods have been successfully applied to determine this compound in the presence of its acid degradation products. akjournals.comakjournals.com

Table 2: Summary of Spectrophotometric Methods for this compound Analysis

Method Type Reagent(s) Principle λmax (nm) Linearity Range (µg/mL) Reference
UV-Vis 0.1 N Hydrochloric Acid Direct Absorbance 233 1–5 tsijournals.com
Colorimetric Nitrous Acid, 1-Naphthol Diazotization & Coupling 500 10–50 sphinxsai.com
Colorimetric Folin-Ciocalteu Reagent Oxidation-Reduction 760 12–28 sphinxsai.com
Colorimetric MBTH, Ferric Chloride Oxidative Coupling 435 5–25 tsijournals.com
Colorimetric Nitrous Acid, Phloroglucinol Diazotization & Coupling 462 20–80 ajrconline.org
Colorimetric Nitrous Acid, Resorcinol Diazotization & Coupling 455 10–50 ajrconline.org
Colorimetric 1,10-Phenanthroline, Ferric Chloride Oxidation & Complexation 510 2–10 rjptonline.org
Colorimetric p-Chloranilic Acid Charge-Transfer Complex Not Specified 50–225 akjournals.comakjournals.com
Colorimetric DDQ Charge-Transfer Complex Not Specified 75–250 akjournals.comakjournals.com
Indirect Cerium (IV) Sulfate, Methyl Orange Oxidation 509 2–14 wjpmr.com

| Difference | 0.1M HCl vs. Water | pH-induced shift | 275 & 229 | 5–50 | rjptonline.org |

Electrochemical methods offer high sensitivity, rapid analysis, and the potential for miniaturization, making them attractive for research applications, including analysis in complex biological matrices. researchgate.netmdpi.com The electrochemical behavior of this compound has been studied using various techniques. mendeley.comcore.ac.uk

Research has shown that this compound undergoes an irreversible 4e⁻/4H⁺ reduction at a hanging mercury drop electrode (HMDE) and an irreversible 1e⁻/1H⁺ oxidation at a glassy carbon electrode (GCE). researchgate.netresearchgate.netmendeley.comcore.ac.uk Based on these electrochemical processes, sensitive stripping voltammetric methods, such as square-wave adsorptive stripping voltammetry (SW-AdSV) and differential pulse adsorptive stripping voltammetry (DP-AdSV), have been developed and validated for its quantification in tablets and human serum. researchgate.netmendeley.com

Furthermore, research has focused on developing novel sensors for this compound determination. This includes the fabrication of potentiometric ion-selective electrodes (ISEs) based on the incorporation of this compound with ion exchangers like phosphomolybdic acid and phosphotungstic acid. researchgate.netelectrochemsci.org These sensors exhibit a Nernstian response over a wide concentration range and have been successfully applied to determine the drug in pharmaceutical preparations and biological fluids. electrochemsci.org More advanced research involves the creation of nanosensors, such as a glassy carbon electrode modified with multi-walled carbon nanotubes (MWCNT), chitosan, and iron(III) oxide nanoparticles, for the rapid and sensitive electrochemical assay of cefditoren. mdpi.com

Table 3: Voltammetric and Electrochemical Sensor Methods for this compound

Technique Electrode Principle Linear Range (µM) LOQ (µM) Reference
SW-AdSV HMDE Cathodic Stripping (Reduction) 0.15–15.0 0.10 researchgate.netresearchgate.netmendeley.com
SW-AdSV GCE Anodic Stripping (Oxidation) 1.0–50.0 0.80 researchgate.netresearchgate.netmendeley.com
DP-AdSV HMDE Cathodic Stripping (Reduction) 0.25–40.0 0.20 researchgate.net
DP-AdSV GCE Anodic Stripping (Oxidation) 0.40–10.0 0.26 researchgate.net

| Potentiometry (ISE) | Coated Wire (CTP-PMA/PTA) | Ion-Exchange | 0.1–10,000 | Not Specified | electrochemsci.org |

Method Development and Validation for Non-Clinical Matrices

A critical aspect of applying analytical methodologies in research is the development and validation of these methods for use in various non-clinical matrices, such as API batches, formulated products, and biological fluids (e.g., human serum). researchgate.netelectrochemsci.org Validation ensures that the analytical method is suitable for its intended purpose.

The development process for stability-indicating methods, typically using HPLC or UPLC, involves forced degradation studies. nih.govresearchgate.net this compound is exposed to harsh conditions, including acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and UV light. japsonline.comnih.govresearchgate.net The analytical method must then demonstrate specificity by successfully separating the intact drug peak from all degradation product peaks. rjptonline.org This is often confirmed using a PDA detector to assess peak purity. rjptonline.org

Validation protocols, following ICH guidelines, rigorously test several performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. rjptonline.org

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range. itmedicalteam.plnih.govjapsonline.com

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies in a spiked matrix. itmedicalteam.plrjptonline.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). japsonline.comitmedicalteam.plresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature), providing an indication of its reliability during normal usage. japsonline.comjapsonline.comresearchgate.net

Research has successfully validated numerous HPLC, UPLC, and electrochemical methods for this compound in both pharmaceutical dosage forms and non-clinical matrices like human serum, confirming their suitability for research applications. rjptonline.orgnih.govresearchgate.netresearchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
Acetonitrile
Ammonium Acetate
Ammonium Sulphamate
Cefditoren
This compound
Cerium (IV) Sulfate
Chitosan
Cholesterol
p-Chloranilic Acid
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Diphenyl Amine
Ferric Chloride
Folin-Ciocalteu Reagent
Formic Acid
Hydrochloric Acid
Hydrogen Peroxide
Iron(III) Oxide
Methanol
Methyl Orange
3-methyl-2-benzothiazolinone hydrazone (MBTH)
1-Naphthol
β-Naphthol
Nitrous Acid
1,10-Phenanthroline
Phloroglucinol
Phosphomolybdic Acid
Phosphotungstic Acid
Potassium Ferricyanide
Resorcinol
Sodium Hydroxide (B78521)
Sodium Nitrite
Soya Lecithin

Bioanalytical Method Validation for Preclinical Biological Samples (e.g., animal plasma, tissue homogenates)

The successful quantification of this compound and its active metabolite, cefditoren, in preclinical biological matrices is fundamental for pharmacokinetic and toxicokinetic studies. Validated bioanalytical methods ensure that the data generated are reliable and can be confidently used to assess the compound's behavior in biological systems. Methodologies such as High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose.

A validated High-Performance Thin-Layer Chromatography (HPTLC) method has been developed for the determination of this compound in plasma. japsonline.com While this specific application was for human plasma, the methodology and validation parameters are directly relevant to preclinical analysis in animal plasma. japsonline.com The sample preparation involves a straightforward protein precipitation technique using methanol, which is a common and effective approach for cleaning up plasma samples before chromatographic analysis. japsonline.com The internal standard used in this method was cephalexin. japsonline.com The method demonstrated good sensitivity, with a lower limit of quantification suitable for pharmacokinetic studies. japsonline.com

Validation of the method was performed according to established guidelines, assessing linearity, stability, and precision. japsonline.com The stability of this compound was confirmed under various conditions, including stock solution stability, post-preparative stability (after processing), and long-term stability in the biological matrix. japsonline.com

Table 1: HPTLC Method Validation Parameters for this compound in Plasma This table is based on data for human plasma but illustrates typical validation parameters for preclinical studies.

ParameterFinding/ValueReference
Chromatographic TechniqueHigh-Performance Thin-Layer Chromatography (HPTLC) japsonline.com
Mobile PhaseToluene: Methanol: Triethylamine (5:3.5:0.09 v/v/v) japsonline.com
Internal StandardCephalexin japsonline.com
Linearity Range0.1 µg/ml to 0.6 µg/ml japsonline.com
Lower Limit of Quantification (LLOQ)0.1 µg/ml japsonline.com
Sample PreparationProtein precipitation with methanol japsonline.com
Stability (% Recovery)Long-term (LQC): 98.27% japsonline.com
Long-term (HQC): 95.78%

The validation of such LC-MS/MS methods for preclinical samples would typically include specificity, linearity, accuracy, precision (intra- and inter-day), recovery, and matrix effect, as demonstrated in methodologies for other compounds in rat plasma and tissue homogenates. researchgate.net

Development of Stability-Indicating Methods for Research Compounds and Intermediates

Stability-indicating analytical methods are crucial for assessing the purity and stability of drug substances and for identifying the presence of any degradation products. For this compound, several stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed and validated. japsonline.comresearchgate.netnih.govresearchgate.netnih.govnih.gov These methods are designed to separate the intact drug from potential degradants formed under various stress conditions.

Forced degradation studies are a key component of developing these methods. nih.govresearchgate.netnih.govnih.gov this compound has been subjected to a range of stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines, including acidic and alkaline hydrolysis, oxidation, thermal stress, and photolysis. nih.govresearchgate.netnih.govnih.gov

The findings from these studies consistently show that this compound is susceptible to degradation, particularly under alkaline, acidic, and oxidative conditions. nih.govnih.govnih.gov For instance, significant degradation is often observed when the compound is exposed to sodium hydroxide (alkaline hydrolysis), hydrochloric acid (acid hydrolysis), and hydrogen peroxide (oxidation). nih.govnih.gov The compound generally shows greater stability under thermal and photolytic stress. nih.gov

The development of these methods involves optimizing chromatographic conditions to achieve adequate resolution between this compound and its degradation products. researchgate.netnih.gov One study utilized a Quality by Design (QbD) approach to systematically develop a robust HPLC method capable of separating the parent drug from nine different degradation products in a single run of less than 10 minutes. researchgate.netnih.gov This method employed a C18 column with a mobile phase of methanol and acetate buffer, with UV detection at 225 nm. researchgate.netnih.gov Another validated RP-HPLC method used a C18 column with a mobile phase of water and acetonitrile (50:50, v/v) and UV detection at 218 nm. nih.gov A UPLC method was also developed for purity determination, highlighting its advantages in speed and performance over traditional HPLC. japsonline.com

Validation of these stability-indicating methods confirms their linearity, precision, accuracy, specificity, and robustness, ensuring they are suitable for routine quality control and stability assessment of this compound. japsonline.comresearchgate.netnih.gov

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/Condition DetailsObserved DegradationAnalytical MethodReference
Alkaline Hydrolysis0.01 M NaOH at 80°CHighly sensitive; total degradation reported in one studyRP-HPLC nih.govnih.gov
Acidic Hydrolysis0.1 M HCl at 80°CSusceptible to degradation (~4.97% reported in one study)RP-HPLC nih.govnih.gov
Oxidative30% H₂O₂Sensitive to oxidation (~40.32% degradation reported in one study)RP-HPLC nih.govnih.gov
ThermalSolid state at 80°CGenerally stable; minor degradation reported (~4.97%)RP-HPLC nih.govnih.gov
PhotolyticExposed to UV light (365 nm) for 6 hoursGenerally stable; minor degradation reported (~4.97%)RP-HPLC nih.govnih.gov

Future Directions and Emerging Research Avenues for Cefditoren

Investigation of Unexplored Molecular Pathways and Off-Targets

The primary mechanism of action for cefditoren (B193786), like other β-lactam antibiotics, is the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes for the synthesis of the bacterial cell wall. wikipedia.orgnih.govnih.govpatsnap.com This interaction disrupts peptidoglycan cross-linking, leading to compromised cell wall integrity and bacterial lysis. nih.gov While this pathway is well-characterized, the full spectrum of cefditoren's interaction with bacterial cells may be more complex.

Future research must venture beyond the known targets to identify secondary or "off-target" effects that may contribute to its antibacterial activity or could be exploited for therapeutic benefit. For instance, some studies on β-lactams have noted a consequent loss of lipoteichoic acids from the cell wall, which in turn inhibits murein hydrolase activity and triggers uncontrolled autolysis, making the bacteria susceptible to osmotic shock. nih.gov A detailed investigation into whether cefditoren induces similar effects and the specific molecular players involved could unveil new avenues for enhancing its bactericidal properties.

Furthermore, exploring the broader cellular response to cefditoren-induced stress is critical. Techniques such as proteomics, metabolomics, and transcriptomics can provide a global view of the changes within a bacterium upon exposure to cefditoren. This could reveal previously unknown pathways that are perturbed, potentially identifying novel targets for synergistic drug combinations. For example, does cefditoren treatment significantly alter specific metabolic pathways or stress response systems that could be co-targeted to prevent the emergence of resistance? Uncovering these subtle, yet significant, interactions is a key step toward the rational design of next-generation therapies.

Strategies to Counteract Novel Resistance Mechanisms

Bacterial resistance to cefditoren and other cephalosporins is a multifaceted problem, primarily driven by three mechanisms: enzymatic degradation by β-lactamases, modification of the target PBPs, and reduced drug accumulation due to altered cell wall permeability or efflux pumps. patsnap.comauctoresonline.orgontosight.ai As new resistance variants, such as those arising from point mutations in TEM-type penicillinase genes or the spread of extended-spectrum β-lactamases (ESBLs), continue to emerge, proactive strategies are essential. oup.commicrobiologyresearch.org

A primary strategy involves the development of novel β-lactamase inhibitors specifically designed to be co-administered with cefditoren. The success of combinations like ceftazidime/avibactam demonstrates the viability of this approach. auctoresonline.org Future research should focus on discovering and designing inhibitors with a broader spectrum of activity against newly emerging and diverse β-lactamase classes, including metallo-β-lactamases.

Another promising avenue is the rational redesign of the cefditoren molecule itself. By modifying the side chains at the C3 and C7 positions of the cephalosporin (B10832234) scaffold, it may be possible to create derivatives that are poor substrates for β-lactamases or that can evade recognition by efflux pumps. nih.gov Such modifications could also enhance binding affinity to mutated PBPs, thereby overcoming target-site resistance.

Resistance Mechanism Description Potential Counter-Strategy Supporting Evidence
Enzymatic Degradation Production of β-lactamase enzymes (e.g., ESBLs, AmpC) that hydrolyze the β-lactam ring, inactivating the antibiotic. frontiersin.orgmdpi.comDevelopment of novel, potent β-lactamase inhibitors to be co-administered with cefditoren.Success of existing combinations like ceftazidime/avibactam and ceftolozane/tazobactam. auctoresonline.orgnih.gov
Target Modification Alterations in the structure of Penicillin-Binding Proteins (PBPs) reduce the binding affinity of cefditoren. nih.govpatsnap.comDesign of cefditoren analogs with modified structures to improve binding to mutated PBPs.Structure-activity relationship studies can guide the chemical modification of cephalosporins. nih.gov
Reduced Permeability/Efflux Changes in porin channels in Gram-negative bacteria limit drug entry, or efflux pumps actively remove the antibiotic from the cell. auctoresonline.orgfrontiersin.orgModification of cefditoren's chemical properties to enhance penetration or evade efflux pump recognition.Research into efflux mechanisms provides targets for designing molecules that are not substrates for these pumps. asm.org

Development of Advanced In Vitro and Animal Models for Antimicrobial Research

Predicting the clinical success of an antibiotic relies on robust preclinical models. While standard in vitro tests like Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are foundational, they represent static conditions. The future of cefditoren research hinges on the development of more dynamic and clinically relevant models.

Advanced in vitro models, such as hollow-fiber infection models, can simulate human pharmacokinetic profiles, allowing researchers to study the effect of fluctuating drug concentrations over time on bacterial killing and resistance development. wjgnet.comoup.com These systems provide a much richer dataset than traditional methods and can help optimize dosing regimens to maximize efficacy while minimizing the selection of resistant mutants.

In the realm of in vivo research, while traditional mouse models of sepsis, lung, and urinary tract infections have been valuable for cefditoren studies, there is a need for more sophisticated models. wjgnet.comdovepress.comelsevier.es Future animal models should aim to better replicate the complexity of human infections. This includes the development of long-term infection models that allow for the study of chronic infections and the evolution of resistance over extended periods. elsevier.es Furthermore, creating models in immunocompromised animals or those with specific genetic backgrounds can help elucidate the interplay between the antibiotic, the pathogen, and the host immune system, leading to a more holistic understanding of therapeutic efficacy.

Model Type Current Application in Cephalosporin Research Future Direction/Advancement
In Vitro Models Standard MIC/MBC assays; basic time-kill curves. newmicrobiologica.orgDynamic hollow-fiber infection models simulating human pharmacokinetics; co-culture models with human cells. wjgnet.comoup.com
Animal Models Acute infection models (e.g., sepsis, pneumonia, UTI) in healthy mice to establish PK/PD parameters. wjgnet.comdovepress.comresearchgate.netChronic/persistent infection models; models in immunocompromised hosts; humanized mouse models. elsevier.eselsevier.es

Integration of Artificial Intelligence and Machine Learning in Cefditoren Discovery and Optimization

One of the most significant applications is in the prediction of antimicrobial resistance. frontiersin.org ML algorithms can be trained on genomic and proteomic data from clinical isolates to identify novel genetic markers associated with cefditoren resistance. This predictive power can inform surveillance efforts and guide treatment decisions. nih.govmdpi.com

AI/ML Application Area Specific Use for Cefditoren Research Potential Impact
Resistance Prediction Analyzing bacterial genomes to predict the likelihood of resistance to cefditoren based on genetic markers. frontiersin.orgEnables rapid diagnostics, informs treatment choices, and aids in tracking the spread of resistance. mdpi.com
Drug Optimization Using quantitative structure-activity relationship (QSAR) models to predict how chemical modifications to cefditoren will affect its potency and pharmacokinetic profile. researchgate.netAccelerates the optimization of lead compounds, leading to more effective drugs with fewer side effects.
Novel Drug Discovery Employing generative models to design new cephalosporin-like molecules or novel β-lactamase inhibitors. amr-action.aunih.govBypasses the limitations of traditional screening by exploring a vast chemical space for innovative antibacterial agents. gardp.org
Synergy Prediction Screening for compounds that, when combined with cefditoren, produce a synergistic antibacterial effect. nih.govIdentifies novel combination therapies that can overcome resistance and broaden the spectrum of activity.

Exploration of Cefditoren as a Probe in Fundamental Bacterial Biology Studies

Beyond its therapeutic role, cefditoren can be a valuable tool for basic science. By leveraging it as a chemical probe, researchers can dissect fundamental aspects of bacterial biology, particularly cell wall synthesis and regulation. mdpi.com

To achieve this, cefditoren could be chemically modified by attaching a fluorescent tag or a biotin (B1667282) handle. Such a derivative would allow for the direct visualization of PBP localization and dynamics within living bacterial cells using advanced microscopy techniques. This could answer long-standing questions about how PBP activity is coordinated in space and time during cell growth and division.

Furthermore, studying the global cellular response to precise PBP inhibition by cefditoren can help map the complex regulatory networks that govern cell wall integrity. When the primary target is inhibited, how does the cell sense this stress, and what downstream pathways are activated in an attempt to compensate? Using a highly specific inhibitor like cefditoren to trigger this response and then analyzing the subsequent changes in gene expression and protein activity can provide a detailed blueprint of these essential bacterial survival circuits. nih.gov This fundamental knowledge is not only academically valuable but can also reveal new vulnerabilities to be exploited in future antibiotic development.

Q & A

Basic Research Questions

Q. How should pharmacokinetic (PK) studies for cefditoren pivoxil be designed to account for food effects on bioavailability?

  • Methodological Answer : Use a randomized crossover study design with two arms: fasting vs. standardized high-fat meal administration. Measure plasma concentrations of cefditoren (active form) using LC-MS/MS at predefined intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours post-dose). Calculate AUC and Cmax to compare bioavailability. Ensure meal composition aligns with FDA guidance (e.g., 800–1000 calories, 50% fat) .

Q. What analytical techniques are recommended for quantifying this compound and its metabolites in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase HPLC with UV/PDA detection (230 nm) using a C18 column and mobile phases combining phosphate buffer (pH 3.0), acetonitrile, and methanol (50:25:25 v/v). Validate the method for linearity (40–360 µg/mL), precision (RSD <2%), and accuracy (99–101%) per ICH Q2(R1) guidelines. Include internal standards (e.g., propyl para-hydroxybenzoate) to correct for matrix effects .

Q. How can protein binding and tissue distribution of cefditoren be evaluated preclinically?

  • Methodological Answer : Use equilibrium dialysis to assess plasma protein binding (e.g., human serum albumin). For tissue distribution, administer radiolabeled this compound to animal models (e.g., rats), then quantify drug concentrations in organs (liver, kidneys) via scintillation counting or LC-MS. Normalize results to tissue weight and plasma levels .

Advanced Research Questions

Q. What methodologies are used to characterize hydrolytic degradation products of this compound under ICH-recommended stress conditions?

  • Methodological Answer : Subject this compound to forced degradation in acidic (0.1N HCl), alkaline (0.1N NaOH), and neutral (water, 80°C) conditions. Separate degradants via HPLC with a C8 column and characterize using LC-MS/TOF. Identify fragments via high-resolution mass spectrometry (HRMS) and propose degradation pathways by correlating molecular formulae (e.g., DP I: C₁₉H₁₈N₆O₅S₃) with fragmentation patterns .

Q. How can factorial design optimize gastroretentive floating tablets for this compound to enhance solubility and bioavailability?

  • Methodological Answer : Employ a 2³ full factorial design with independent variables: polymer type (HPMC K15M vs. ethylcellulose), polymer concentration (100–150 mg), and gas-generating agents (citric acid/sodium bicarbonate). Evaluate responses like floating lag time (<1 minute), drug release at 8 hours (Q8 >80%), and T50% (time for 50% release). Use ANOVA to identify significant factors and validate optimized formulations in biorelevant media .

Q. What in vitro and in vivo approaches are used to evaluate this compound’s efficacy against ESBL-producing Gram-negative pathogens?

  • Methodological Answer : Perform broth microdilution to determine MICs against ESBL-positive E. coli isolates. Conduct time-kill assays to assess bactericidal activity (≥3-log CFU reduction in 24 hours). For in vivo models, use murine urinary tract infection (UTI) models infected with ESBL strains, comparing bacterial load reduction in treated vs. control groups. Correlate urinary drug concentrations (via HPLC) with MICs to establish PK/PD targets .

Q. How is Quality by Design (QbD) applied to develop stability-indicating HPLC methods for this compound?

  • Methodological Answer : Define critical quality attributes (CQAs: resolution, tailing factor) and critical method parameters (mobile phase pH, flow rate). Use a central composite design (DoE) to optimize parameters. Validate robustness by varying column temperature (±2°C) and mobile phase ratio (±5%). Ensure specificity by spiking degradants and confirming baseline separation (resolution >2.0) .

Q. What strategies are employed to assess genotoxic potential and reproductive safety of this compound?

  • Methodological Answer : Conduct Ames test (bacterial reverse mutation assay) with S. typhimurium TA98/TA100 strains. Perform in vitro micronucleus tests in human lymphocytes and in vivo mouse micronucleus assays. For reproductive toxicity, administer this compound to pregnant rats (up to 1000 mg/kg/day) and evaluate fetal malformations, litter size, and maternal toxicity per OECD 414 guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.